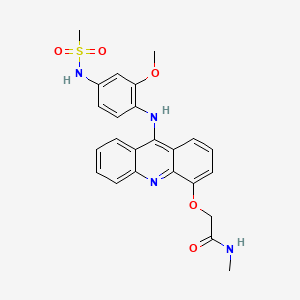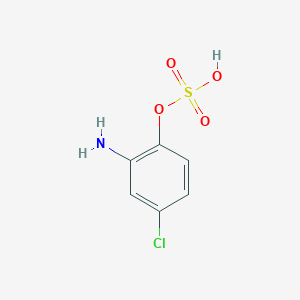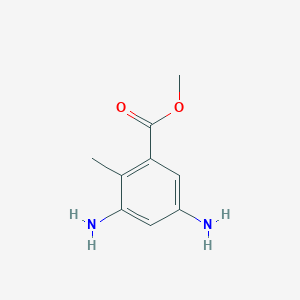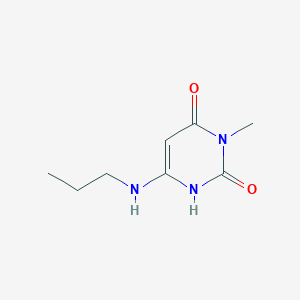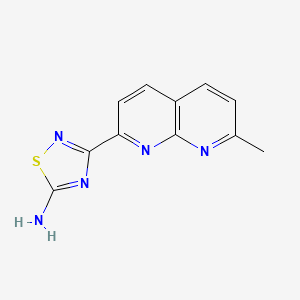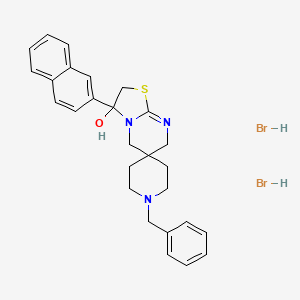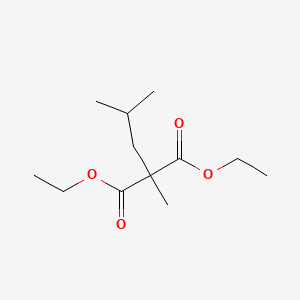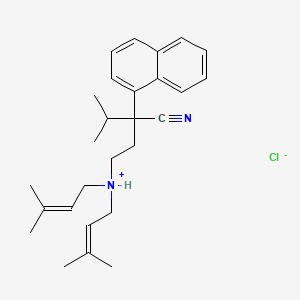
(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide is a complex organic compound with the molecular formula C12H19BrN2O7S It is known for its unique structural features, which include multiple functional groups such as acetates, carbamimidoyl, and sulfanyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide typically involves multi-step organic reactions. One common approach is the acetylation of a precursor molecule, followed by the introduction of the carbamimidoyl and sulfanyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of different products depending on the reaction conditions.
Substitution: Nucleophilic substitution reactions can occur, where functional groups in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or amines.
科学的研究の応用
Chemistry
In chemistry, (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its structural features allow it to interact with various biological molecules, making it a useful tool in biochemical assays.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various applications, including the manufacture of polymers and coatings.
作用機序
The mechanism of action of (4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate: Similar in structure but lacks the hydrobromide component.
(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrochloride: Similar but with a different halide component.
Uniqueness
(4,5-Diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide is unique due to its specific combination of functional groups and the presence of the hydrobromide component. This gives it distinct chemical and physical properties compared to its analogs, making it suitable for specialized applications in research and industry.
特性
CAS番号 |
13639-58-2 |
|---|---|
分子式 |
C12H19BrN2O7S |
分子量 |
415.26 g/mol |
IUPAC名 |
(4,5-diacetyloxy-6-carbamimidoylsulfanyloxan-3-yl) acetate;hydrobromide |
InChI |
InChI=1S/C12H18N2O7S.BrH/c1-5(15)19-8-4-18-11(22-12(13)14)10(21-7(3)17)9(8)20-6(2)16;/h8-11H,4H2,1-3H3,(H3,13,14);1H |
InChIキー |
TVUUTPVRXSNMNR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)SC(=N)N.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


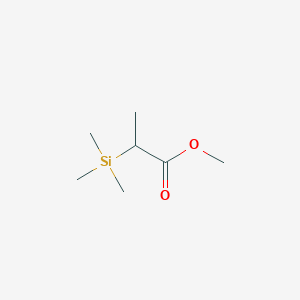
![1,3-Dioxepane-4,7-dimethanol,5,6-bis[(acetyloxy)methoxy]-,diacetate(9ci)](/img/structure/B13752389.png)
